Perylen-1-amine

Vue d'ensemble

Description

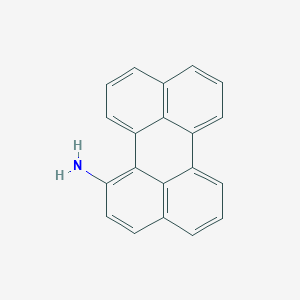

Perylen-1-amine is an organic compound belonging to the family of polycyclic aromatic hydrocarbons. It is characterized by a perylene core structure with an amine group attached at the first position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perylen-1-amine can be synthesized through several methods. One common approach involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines under specific conditions. The reaction typically requires a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at temperatures ranging from 20 to 60°C . Another method involves the use of molten imidazole at higher temperatures (140–180°C) with zinc acetate as a catalyst .

Industrial Production Methods: Industrial production of perylene derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Functionalization Reactions

Perylen-1-amine’s amino group enables further functionalization, though direct experimental data is limited. Insights from analogous perylene derivatives suggest:

-

Amidation : Perylene bisanhydrides react with primary amines in imidazole at 95°C to form perylene bisimides (PBIs), achieving yields up to 91% . While not directly tested on this compound, this highlights the reactivity of amino groups in similar frameworks.

-

Salt Formation : Diamic acid salts form rapidly (15–20 minutes) when perylene dianhydrides react with aliphatic amines (e.g., butylamine) in the presence of DBU or K<sub>2</sub>CO<sub>3</sub> .

Cyclization Pathway

Density functional theory (DFT) calculations reveal:

-

The reaction proceeds via a binaphthyl dianion intermediate (open-shell diradical) rather than a radical anion .

-

C–C bond formation occurs at the para-positions of the naphthalene rings, driven by electron delocalization .

Substituent Effects

-

O-Substituents (e.g., −OCH<sub>3</sub>) lead to fragmentation rather than cyclization due to weaker aryl–O bonds .

-

N-Substituents (e.g., −N(CH<sub>3</sub>)<sub>2</sub>) stabilize intermediates, enabling successful cyclization .

Limitations and Challenges

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

Perylen-1-amine is utilized as a key component in the fabrication of OLEDs. Its excellent electron transport properties and high photoluminescence make it suitable for use in light-emitting layers. Research indicates that devices incorporating perylene derivatives exhibit enhanced efficiency and stability compared to traditional materials .

Organic Photovoltaics (OPVs)

In the realm of solar energy, perylene derivatives serve as non-fullerene acceptors in organic solar cells. Their ability to facilitate charge separation and transport significantly contributes to the overall efficiency of OPVs. Studies have shown that devices using perylene-based materials can achieve power conversion efficiencies exceeding 15% .

Bioimaging and Biosensing

Fluorescent Probes

this compound derivatives are increasingly employed as fluorescent probes in biological imaging due to their high quantum yield and photostability. They can be synthesized to possess water solubility and biocompatibility, making them ideal for in vivo applications. For example, modified perylene compounds have been used successfully for imaging cancer cells, demonstrating low cytotoxicity while providing clear fluorescence signals .

Biosensors

The compound has also been integrated into biosensing platforms for detecting biomolecules. Its fluorescence properties allow for sensitive detection methods, including fluorescence resonance energy transfer (FRET) systems that can monitor biological interactions in real time .

Environmental Applications

Pollutant Detection

this compound is utilized in the development of sensors for environmental monitoring, particularly for detecting pollutants such as heavy metals and organic contaminants. The ability of perylene derivatives to undergo fluorescence quenching in the presence of specific analytes enables the creation of highly sensitive detection systems .

Photodegradation of Pollutants

Research has demonstrated that perylene-based compounds can act as photocatalysts for the degradation of environmental pollutants under UV light exposure. This application is particularly promising for wastewater treatment processes, where perylene derivatives can facilitate the breakdown of harmful substances .

Case Study 1: Perylenediimide Nanostructures

Recent advancements in creating self-assembled nanostructures from perylenediimides (PDIs) have shown significant potential in enhancing hydrogen evolution rates for clean energy applications. These nanostructures exhibit improved stability and efficiency, making them suitable candidates for future energy solutions .

Case Study 2: Anticancer Applications

A study highlighted the use of a specific PDI derivative linked with peptides for targeted photodynamic therapy (PDT) against cancer cells. The compound demonstrated effective two-photon absorption capabilities and significant anticancer effects in vivo, showcasing its potential as a therapeutic agent .

Summary Table: Applications of this compound

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | High efficiency, stability |

| Bioimaging | Fluorescent probes | High quantum yield, low cytotoxicity |

| Biosensing | Detection of biomolecules | Sensitive detection methods |

| Environmental Monitoring | Pollutant detection | High sensitivity |

| Photocatalysis | Degradation of pollutants | Effective in wastewater treatment |

Mécanisme D'action

The mechanism of action of perylen-1-amine involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in imaging and sensing applications. The compound can also participate in electron transfer reactions, which are crucial in its role as a photocatalyst .

Comparaison Avec Des Composés Similaires

Perylene diimides: Known for their stability and strong fluorescence, used in similar applications as perylen-1-amine.

Perylenemonoimides: These compounds have similar structures but different functional groups, leading to varied applications.

Uniqueness: this compound stands out due to its specific amine functional group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the development of new materials with tailored electronic properties .

Activité Biologique

Perylen-1-amine, a derivative of perylene, has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy and as a photosensitizer. This article provides a comprehensive overview of the biological activity of this compound, including its therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the perylene family, which is characterized by its polycyclic aromatic structure. This compound has been studied for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Therapeutic Applications

1. Anticancer Activity

Research indicates that perylene derivatives, including this compound, exhibit significant anticancer properties. A study evaluated several perylenediimide derivatives for their potential therapeutic benefits in cancer chemotherapy. The findings revealed that certain derivatives could inhibit key enzymes involved in cancer progression:

- Glutathione Transferase Inhibition : Some perylene compounds demonstrated strong inhibition of glutathione transferase (GST), which is crucial for drug metabolism and detoxification in cancer cells .

- c-Src Kinase Inhibition : Two compounds were identified with dual activity against both GST and c-Src kinase, a protein implicated in cancer cell proliferation and survival .

These results suggest that this compound and its derivatives may serve as effective chemosensitizers, potentially overcoming drug resistance in chemotherapy.

2. Photosensitizing Properties

This compound has also been explored for its role as a photosensitizer in photodynamic therapy (PDT). This therapy utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation, leading to localized cell death in tumors. The stability and efficiency of perylene derivatives make them suitable candidates for this application .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : By inhibiting enzymes like GST and c-Src, this compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

- Reactive Oxygen Species Generation : As a photosensitizer, this compound can generate ROS under light exposure, causing oxidative stress that damages cellular components and induces cell death .

Table 1: Summary of Biological Activities of Perylen Derivatives

Notable Research Findings

- Synthesis and Characterization : Recent studies have developed protocols for synthesizing various perylene derivatives, including this compound. These methods have improved yields and purity, facilitating further biological evaluations .

- In Vivo Studies : While many studies have focused on in vitro analyses, there is a growing interest in evaluating the in vivo efficacy of this compound. Preliminary results indicate promising outcomes in animal models, warranting further investigation into its pharmacokinetics and bioavailability .

Propriétés

IUPAC Name |

perylen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCVFPZJEDYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507905 | |

| Record name | Perylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-21-4 | |

| Record name | Perylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.